molecular formula C5H7ClO B8029225 6-chloro-3,4-dihydro-2H-pyran

6-chloro-3,4-dihydro-2H-pyran

Cat. No.: B8029225
M. Wt: 118.56 g/mol
InChI Key: ZQYLSBGBXYXBRP-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H7ClO It is a derivative of 3,4-dihydro-2H-pyran, where a chlorine atom is substituted at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the chlorination of 3,4-dihydro-2H-pyran using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent over-chlorination and ensure selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxyl groups, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding lactones or other oxygen-containing derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3,4-dihydro-2H-pyran or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include 6-hydroxy-3,4-dihydro-2H-pyran, 6-amino-3,4-dihydro-2H-pyran, and 6-thio-3,4-dihydro-2H-pyran.

    Oxidation Reactions: Products include lactones and other oxygenated derivatives.

    Reduction Reactions: Products include 3,4-dihydro-2H-pyran and other reduced forms.

Scientific Research Applications

6-Chloro-3,4-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3,4-Dihydro-2H-pyran: The parent compound without the chlorine substitution.

    6-Fluoro-3,4-dihydro-2H-pyran: A similar compound with a fluorine atom instead of chlorine.

    6-Bromo-3,4-dihydro-2H-pyran: A similar compound with a bromine atom instead of chlorine.

Uniqueness: 6-Chloro-3,4-dihydro-2H-pyran is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The chlorine atom can influence the compound’s electronic structure, making it more reactive in certain chemical reactions. This uniqueness makes it valuable for specific applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c6-5-3-1-2-4-7-5/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYLSBGBXYXBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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